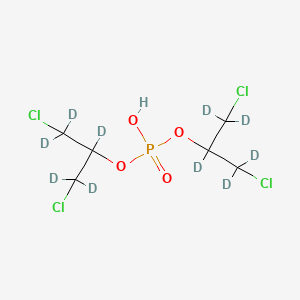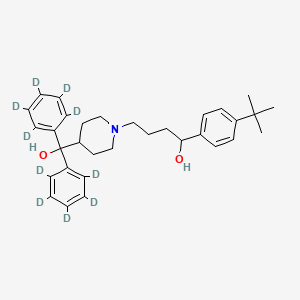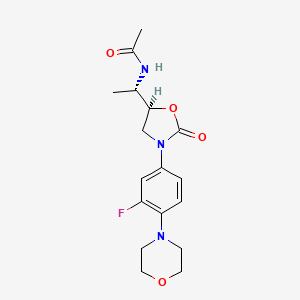
Glucosylceramide synthase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosylceramide synthase-IN-1 is a small molecule inhibitor that targets glucosylceramide synthase, an enzyme responsible for the synthesis of glucosylceramide from ceramide and uridine diphosphate-glucose. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes, including cell signaling, membrane integrity, and disease pathogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucosylceramide synthase-IN-1 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often commercially available or can be synthesized using standard organic chemistry techniques.
Formation of Key Intermediates: The key intermediates are synthesized through a series of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions.
Final Coupling Reaction: The final step involves the coupling of the key intermediates to form the desired this compound compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality compound. Common techniques used in industrial production include high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
Glucosylceramide synthase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule .
Scientific Research Applications
Glucosylceramide synthase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biosynthesis and metabolism of glycosphingolipids.
Biology: Employed in research to understand the role of glucosylceramide synthase in cellular processes and disease mechanisms.
Medicine: Investigated as a potential therapeutic agent for the treatment of lysosomal storage disorders, such as Gaucher disease and Fabry disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting glycosphingolipid metabolism
Mechanism of Action
Glucosylceramide synthase-IN-1 exerts its effects by inhibiting the enzyme glucosylceramide synthase. This inhibition prevents the synthesis of glucosylceramide from ceramide and uridine diphosphate-glucose, leading to a reduction in the levels of glycosphingolipids. The molecular targets and pathways involved include the glycosphingolipid biosynthesis pathway and various cellular signaling pathways that are regulated by glycosphingolipids .
Comparison with Similar Compounds
Similar Compounds
Eliglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.
Miglustat: A glucosylceramide synthase inhibitor used for the management of mild to moderate type I Gaucher disease.
Venglustat: A glucosylceramide synthase inhibitor being developed for lysosomal storage diseases and Parkinson’s disease.
Uniqueness
Glucosylceramide synthase-IN-1 is unique in its specific inhibition of glucosylceramide synthase, making it a valuable tool for studying glycosphingolipid metabolism and for developing therapeutic strategies targeting this pathway. Its high specificity and potency distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H20F4N2O3 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-pyrrolo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C24H20F4N2O3/c1-23(2,32)14-3-6-16(7-4-14)30-12-19-17(22(30)31)9-10-29-21(19)18-8-5-15(25)11-20(18)33-13-24(26,27)28/h3-11,32H,12-13H2,1-2H3 |
InChI Key |
OAZAPIKYVGRNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N2CC3=C(C2=O)C=CN=C3C4=C(C=C(C=C4)F)OCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)



![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)



